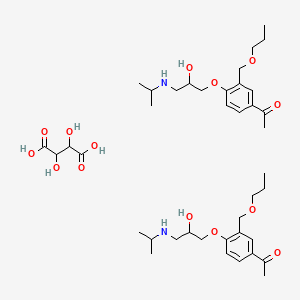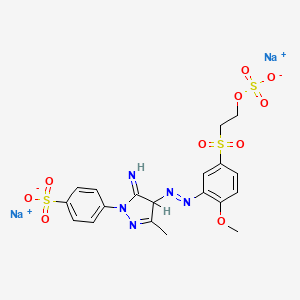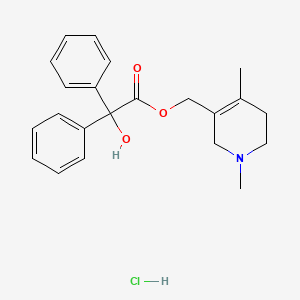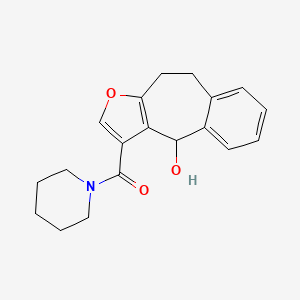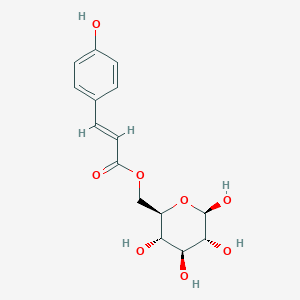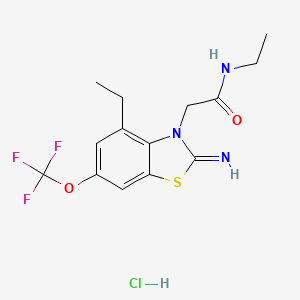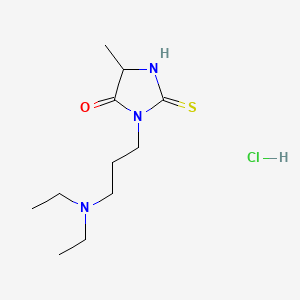
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, a methyl group, and a thiohydantoin core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable alkyl halide to form the diethylamino propyl intermediate. This intermediate is then reacted with a thiohydantoin derivative under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with carboxyl groups on proteins and other biomolecules, leading to the formation of stable amide linkages. This process is facilitated by the activation of carboxyl groups through the formation of reactive intermediates, such as O-acylisourea .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
N,N’-Diisopropylcarbodiimide (DIC): Known for its use in peptide synthesis and other organic transformations.
Uniqueness
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its thiohydantoin core and diethylamino propyl group provide unique properties that differentiate it from other carbodiimide reagents .
Eigenschaften
CAS-Nummer |
86503-35-7 |
|---|---|
Molekularformel |
C11H22ClN3OS |
Molekulargewicht |
279.83 g/mol |
IUPAC-Name |
3-[3-(diethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS.ClH/c1-4-13(5-2)7-6-8-14-10(15)9(3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
InChI-Schlüssel |
MDUKDIFXGGTQSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
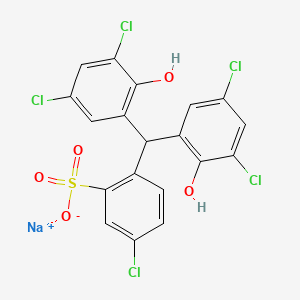
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)



